
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine is a complex organic compound that features a pyridine ring substituted with chloro, fluoro, and methyl groups
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-4-fluoroaniline, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and amination . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted pyridines and amines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include 2-chloro-4-fluoroaniline and 2-chloro-4-fluoroanisole. Compared to these compounds, 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has a more complex structure, which can result in unique chemical properties and applications. The presence of additional substituents on the pyridine ring can enhance its reactivity and specificity in various chemical reactions .
Eigenschaften
CAS-Nummer |
825643-61-6 |
|---|---|
Molekularformel |
C12H9Cl2FN2 |
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
6-chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H9Cl2FN2/c1-16-11-6-17-12(14)5-9(11)8-3-2-7(15)4-10(8)13/h2-6,16H,1H3 |
InChI-Schlüssel |
GSZOAVVEDCGTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=C(C=C1C2=C(C=C(C=C2)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


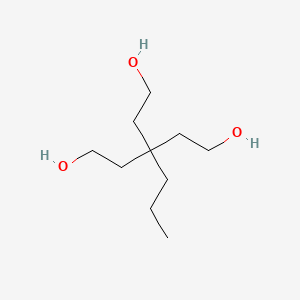
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)
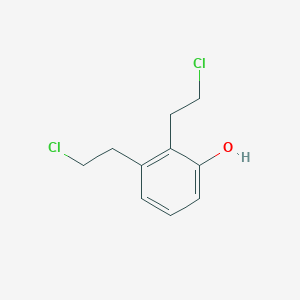

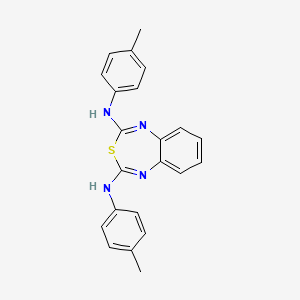
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
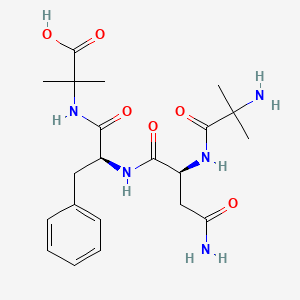
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)

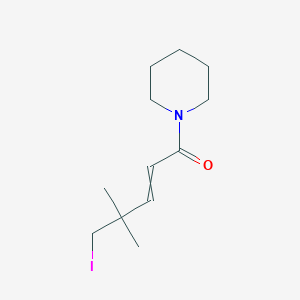
![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
